Benzoic acid anthracen-9-ylmethylene-hydrazide
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Overview
Description
Benzoic acid anthracen-9-ylmethylene-hydrazide is a chemical compound with the molecular formula C22H16N2O and a molecular weight of 324.386 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound is notable for its unique structure, which combines the benzoic acid moiety with an anthracene derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of benzoic acid anthracen-9-ylmethylene-hydrazide typically involves the reaction of anthracene-9-carboxaldehyde with benzoic acid hydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Anthracene-9-carboxaldehyde+Benzoic acid hydrazide→Benzoic acid anthracen-9-ylmethylene-hydrazide
The reaction conditions often include heating the mixture to around 70-80°C for several hours, followed by cooling and recrystallization to obtain the pure product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzoic acid anthracen-9-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid anthracen-9-ylmethylene-hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid anthracen-9-ylmethylene-hydrazide involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes . This intercalation hinders the proliferation of cancer cells, making it a potential candidate for anticancer therapies. Additionally, the compound’s hydrazone group can form hydrogen bonds with various biomolecules, further enhancing its biological activity .
Comparison with Similar Compounds
Benzoic acid anthracen-9-ylmethylene-hydrazide can be compared with other similar compounds, such as:
4-Methoxy-benzoic acid anthracen-9-ylmethylene-hydrazide: This compound has a methoxy group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity.
3-Bromo-benzoic acid anthracen-9-ylmethylene-hydrazide: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions.
Isonicotinic acid anthracen-9-ylmethylene-hydrazide: This derivative contains a pyridine ring, which can affect its binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of the benzoic acid and anthracene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
95160-78-4 |
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Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(anthracen-9-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C22H16N2O/c25-22(16-8-2-1-3-9-16)24-23-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H,(H,24,25) |
InChI Key |
QUYNMUOXPCAKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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